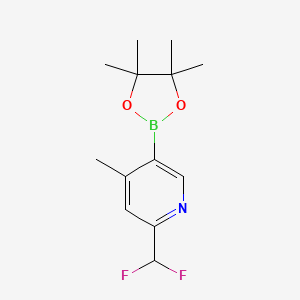

(6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid ester group attached to a pyridine ring, which is further substituted with a difluoromethyl and a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in cross-coupling reactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-(difluoromethyl)-4-methylpyridine.

Borylation Reaction: The pyridine derivative undergoes a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures (80-100°C) for several hours.

Purification: The resulting this compound is purified using standard techniques such as column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Cross-Coupling Reactions: this compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. These reactions typically involve a palladium catalyst and a base such as sodium hydroxide or potassium phosphate.

Oxidation and Reduction: The compound can undergo oxidation to form the corresponding boronic acid or reduction to yield the corresponding borane.

Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Palladium Catalysts: Palladium acetate, tetrakis(triphenylphosphine)palladium(0)

Bases: Potassium carbonate, sodium hydroxide, potassium phosphate

Solvents: Tetrahydrofuran, dimethylformamide, toluene

Major Products:

Cross-Coupling Products: Biaryl compounds, heteroaryl compounds

Oxidation Products: Boronic acids

Reduction Products: Boranes

科学研究应用

(6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester has a wide range of applications in scientific research:

Organic Synthesis: It is used as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is employed in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the preparation of advanced materials, such as polymers and electronic devices, due to its ability to form stable carbon-boron bonds.

Biological Research: The compound is utilized in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

作用机制

The mechanism of action of (6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester is primarily related to its ability to participate in cross-coupling reactions. The boronic acid ester group interacts with palladium catalysts to form reactive intermediates, which then undergo transmetalation and reductive elimination to form carbon-carbon bonds. This mechanism is crucial for the formation of biaryl and heteroaryl compounds, which are important in various chemical and biological applications.

相似化合物的比较

- (4-Methylpyridin-3-YL)boronic acid pinacol ester

- (6-(Trifluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester

- (6-(Difluoromethyl)-4-chloropyridin-3-YL)boronic acid pinacol ester

Comparison:

- Structural Differences: The presence of different substituents (e.g., difluoromethyl vs. trifluoromethyl) can significantly impact the reactivity and stability of the compounds.

- Reactivity: (6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester exhibits unique reactivity due to the electron-withdrawing effects of the difluoromethyl group, which can enhance its ability to participate in cross-coupling reactions.

- Applications: While similar compounds may be used in similar applications, the specific properties of this compound make it particularly valuable in the synthesis of pharmaceuticals and advanced materials.

生物活性

(6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Boronic acids and their derivatives have been extensively studied for their roles in various therapeutic applications, including cancer treatment, antibacterial effects, and as enzyme inhibitors. This article explores the biological activity of this specific compound, synthesizing findings from diverse sources.

- Molecular Formula : C13H17BF3NO2

- Molecular Weight : 287.086 g/mol

- CAS Number : 1612287-99-6

- Functional Groups : Contains a boronic acid moiety, a pyridine ring, and difluoromethyl substituents.

Boronic acids typically function as reversible inhibitors of serine proteases and other enzymes. The presence of the boron atom allows these compounds to form covalent bonds with the hydroxyl groups of serine residues in active sites, thereby inhibiting enzymatic activity. Specifically, studies have indicated that variations in the structure of boronic acids can significantly influence their binding affinities and biological activities .

Anticancer Activity

Research indicates that boronic acid derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown to inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism often involves the inhibition of the proteasome pathway, which is crucial for protein degradation and regulation of cell cycle progression .

In vitro studies have demonstrated that related compounds can have IC50 values in the nanomolar range against various cancer cell lines. For example:

- U266 Cells : IC50 = 8.21 nM

- HepG2 Cells : IC50 = 19.38 nM

These results suggest that this compound may possess similar or enhanced potency due to its unique structural features .

Antibacterial and Antiviral Activity

Boronic acids are also noted for their antibacterial properties. They can disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial growth. Some studies have shown effectiveness against Gram-positive and Gram-negative bacteria . Additionally, certain boronic acid derivatives have exhibited antiviral activity by inhibiting viral proteases, which are critical for viral replication .

Case Study 1: Proteasome Inhibition

A study focused on a series of boronic acid derivatives demonstrated that structural modifications significantly impacted their potency as proteasome inhibitors. The introduction of difluoromethyl groups was found to enhance binding affinity compared to non-fluorinated analogs. This suggests that this compound could be optimized further for therapeutic use against cancers reliant on proteasomal degradation pathways .

Case Study 2: Antibacterial Screening

In another investigation, a library of boronic acid compounds was screened for antibacterial activity against resistant strains of Staphylococcus aureus. Results indicated that certain structural motifs conferred significant antibacterial effects, supporting the hypothesis that this compound may also exhibit similar properties due to its structural characteristics .

Data Tables

| Biological Activity | IC50 Value (nM) | Cell Line/Organism |

|---|---|---|

| Anticancer | 8.21 | U266 |

| Anticancer | 19.38 | HepG2 |

| Antibacterial | N/A | Staphylococcus aureus |

| Antiviral | N/A | Various viral strains |

属性

分子式 |

C13H18BF2NO2 |

|---|---|

分子量 |

269.10 g/mol |

IUPAC 名称 |

2-(difluoromethyl)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C13H18BF2NO2/c1-8-6-10(11(15)16)17-7-9(8)14-18-12(2,3)13(4,5)19-14/h6-7,11H,1-5H3 |

InChI 键 |

VDXVHQOGXOLLJL-UHFFFAOYSA-N |

规范 SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。